molecular formula C30H20 B575129 1-(2,2-Diphenylethenyl)pyrene CAS No. 160108-81-6

1-(2,2-Diphenylethenyl)pyrene

Cat. No.: B575129
CAS No.: 160108-81-6
M. Wt: 380.49
InChI Key: VJBUNXKPDGBEIW-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethenyl)pyrene is an organic compound that belongs to the family of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making its derivatives valuable in various scientific fields. The compound this compound is characterized by the presence of a pyrene core substituted with a diphenylethenyl group, which enhances its electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diphenylethenyl)pyrene typically involves the reaction of pyrene with diphenylethylene under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where pyrene is reacted with diphenylethylene in the presence of a palladium catalyst, a base, and a suitable solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diphenylethenyl)pyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized pyrene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.

    Substitution: Electrophilic substitution reactions are common, where the diphenylethenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Oxidized pyrene derivatives.

    Reduction: Reduced pyrene derivatives.

    Substitution: Halogenated or nitrated pyrene derivatives.

Scientific Research Applications

1-(2,2-Diphenylethenyl)pyrene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylethenyl)pyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can lead to changes in the electronic properties of the target molecules, influencing their behavior and function. The compound’s photophysical properties also play a crucial role in its applications, where it can absorb and emit light, making it useful in imaging and optoelectronic devices.

Comparison with Similar Compounds

    Pyrene: The parent compound, known for its strong fluorescence and photostability.

    1,2,2-Triphenyl-1-pyrenylethene: Another pyrene derivative with enhanced photophysical properties.

    1,2-Diphenyl-1,2-dipyrenylethene: Known for its strong emission in the solid state.

Uniqueness: 1-(2,2-Diphenylethenyl)pyrene stands out due to its specific substitution pattern, which imparts unique electronic and optical properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-(2,2-diphenylethenyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-3-8-21(9-4-1)28(22-10-5-2-6-11-22)20-26-17-16-25-15-14-23-12-7-13-24-18-19-27(26)30(25)29(23)24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBUNXKPDGBEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695001
Record name 1-(2,2-Diphenylethenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160108-81-6
Record name 1-(2,2-Diphenylethenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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